

An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole

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Compound of Interest

Compound Name: 5-(Methoxy-d3)-2-mercaptobenzimidazole

Cat. No.: B562793

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This technical guide provides a comprehensive overview of **5-(Methoxy-d3)-2-mercaptobenzimidazole** (CAS Number: 922730-86-7), a deuterated analog of 5-methoxy-2-mercaptobenzimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the chemical and physical properties, synthesis, and key applications of this stable isotope-labeled compound, with a focus on its role as a crucial intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

5-(Methoxy-d3)-2-mercaptobenzimidazole is a stable isotope-labeled derivative of 5-methoxy-2-mercaptobenzimidazole, where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic labeling is instrumental in metabolic studies and as an internal standard in analytical assays.

Table 1: Physicochemical Properties of **5-(Methoxy-d3)-2-mercaptobenzimidazole**

Property	Value	Reference
CAS Number	922730-86-7	[1]
Molecular Formula	C ₈ H ₅ D ₃ N ₂ OS	[1][2]
Molecular Weight	183.25 g/mol	[1][2]
Accurate Mass	183.05	[1]
Appearance	Light-Brown Solid	[3]
Melting Point	253-255 °C	[3]
Solubility	Soluble in Ethanol and Methanol. Sparingly soluble in water.	[4][5]
Storage Temperature	-20°C (long-term)	[1][5]
Unlabeled CAS No.	37052-78-1	[1]

Synthesis

The synthesis of **5-(Methoxy-d3)-2-mercaptobenzimidazole** typically involves the cyclization of a deuterated precursor, 4-(methoxy-d3)-1,2-diaminobenzene, with a source of a thiocarbonyl group. While a specific detailed protocol for the deuterated compound is not readily available in public literature, the synthesis is analogous to that of its non-deuterated counterpart. The following is a general experimental protocol for the synthesis of 5-methoxy-2-mercaptobenzimidazole, which can be adapted by using the corresponding deuterated starting material.

General Experimental Protocol for the Synthesis of 5-Methoxy-2-mercaptobenzimidazole

This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[6]

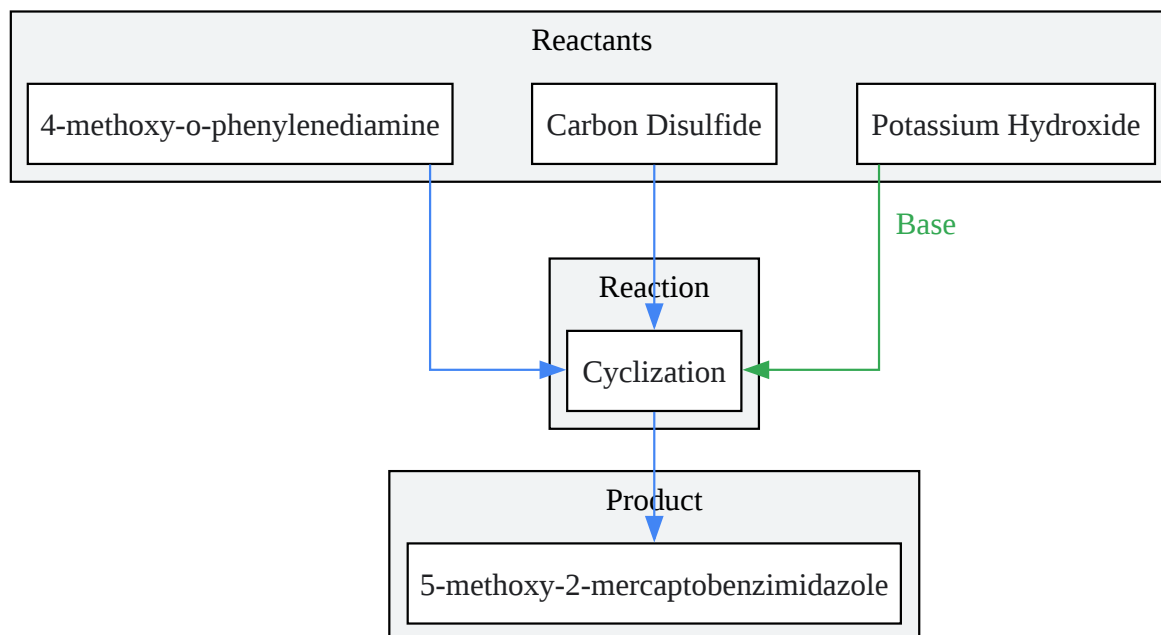
Materials:

- 4-methoxy-o-phenylenediamine
- Potassium hydroxide (KOH)
- Ethanol
- Water
- Carbon disulfide (CS₂)
- Dichloromethane (CH₂Cl₂)
- Acetic acid

Procedure:

- A solution of potassium hydroxide (3.8 g, 0.067 mol) is prepared in a mixture of ethanol (20 mL) and water (7 mL).
- To this solution, carbon disulfide (2.5 mL, 0.04 mol) is added, and the reaction mixture is stirred for 30 minutes at ambient temperature.
- The mixture is then cooled to 0°C, and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) is added slowly.
- The reaction mixture is heated to reflux and stirred for 4 hours.
- After reflux, the mixture is stirred at ambient temperature overnight.
- The solvent is evaporated in vacuo, and the residue is diluted with dichloromethane.
- Water is added, leading to the formation of a precipitate.
- The precipitate is suspended in dichloromethane and acidified to a pH of 4 with acetic acid.
- The resulting solid is collected by filtration to yield 5-methoxy-2-mercaptobenzimidazole.

Diagram 1: Synthesis of 5-methoxy-2-mercaptobenzimidazole



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Caption: General synthesis scheme for 5-methoxy-2-mercaptobenzimidazole.

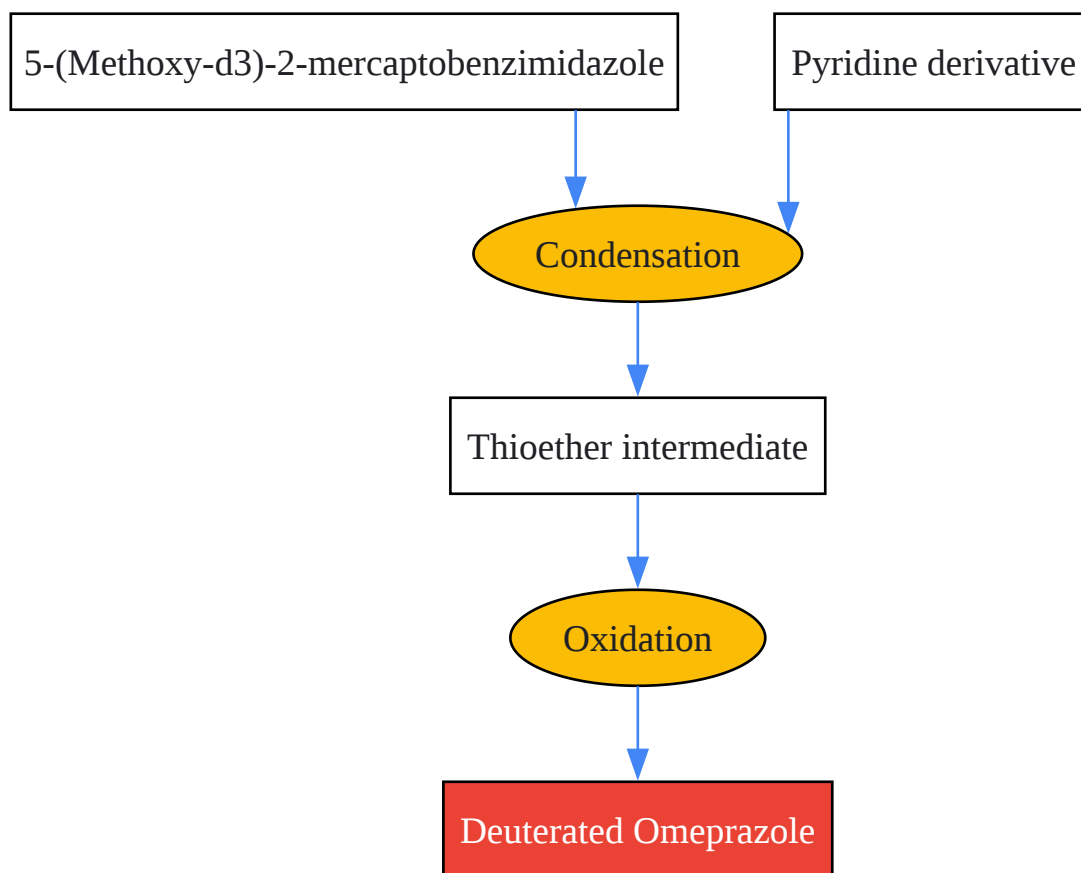
Applications in Drug Development

5-(Methoxy-d3)-2-mercaptobenzimidazole is a key intermediate in the synthesis of deuterated pharmaceuticals, which can offer improved pharmacokinetic profiles compared to their non-deuterated counterparts.

Intermediate in the Synthesis of Deuterated Omeprazole

Omeprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[7][8] The deuteration of omeprazole can slow down its metabolism, leading to a longer half-life and potentially improved efficacy. **5-(Methoxy-d3)-2-mercaptobenzimidazole** serves as a building block for introducing the deuterated methoxy group into the omeprazole structure.

Diagram 2: Role in Deuterated Omeprazole Synthesis



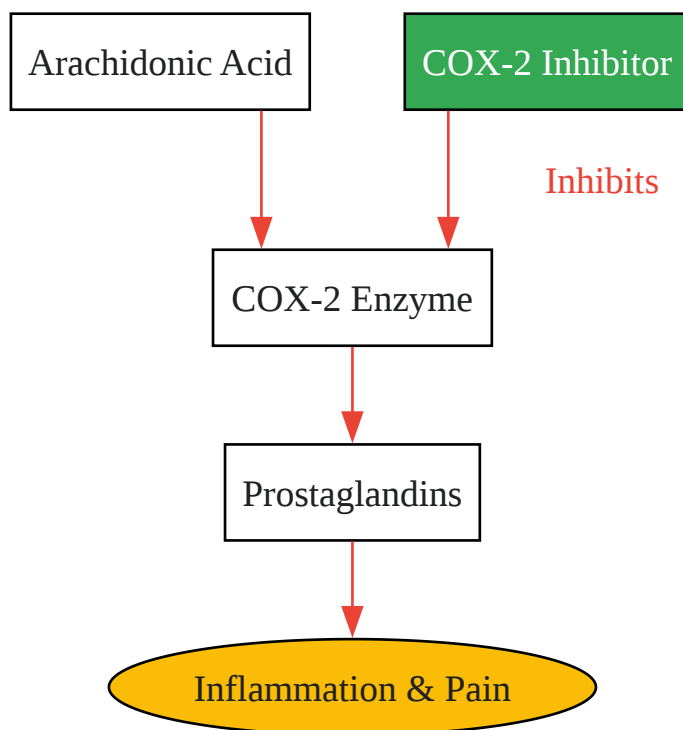
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Caption: Synthesis pathway of deuterated omeprazole.

Reagent in the Synthesis of Labeled COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major strategy for treating inflammation and pain.[9][10] **5-(Methoxy-d3)-2-mercaptobenzimidazole** is used as a reagent to synthesize deuterated COX-2 inhibitors.[2] [11] These labeled inhibitors are valuable tools for in vitro and in vivo studies of drug metabolism and pharmacokinetics.

Diagram 3: General Mechanism of COX-2 Inhibition



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Caption: Inhibition of the COX-2 pathway by a selective inhibitor.

Experimental Workflows

The use of **5-(Methoxy-d3)-2-mercaptobenzimidazole** as an intermediate involves a series of chemical transformations. A typical experimental workflow for its utilization in the synthesis of a target molecule is outlined below.

Diagram 4: Experimental Workflow



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Caption: General experimental workflow for utilizing the intermediate.

Conclusion

5-(Methoxy-d3)-2-mercaptobenzimidazole is a valuable research chemical with significant applications in the development of deuterated drugs. Its utility as a key intermediate for synthesizing labeled proton pump inhibitors like omeprazole and various COX-2 inhibitors underscores its importance in modern medicinal chemistry. The data and protocols presented in this guide aim to support researchers in their efforts to design and synthesize novel therapeutic agents with improved pharmacological properties.

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